2-(4-Acetylbenzamido)thiophene-3-carboxamide
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Overview
Description
“2-(4-Acetylbenzamido)thiophene-3-carboxamide” is a derivative of thiophene, a class of heterocyclic compounds that have shown interesting applications in the field of medicinal chemistry . Thiophene and its derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Synthesis Analysis
The synthesis of thiophene derivatives like “this compound” often involves the use of acyl chlorides and heterocyclic amine derivatives . The chemical structures of these compounds are confirmed using different spectroscopic methods including IR, 1 H NMR, 13 C NMR, and elemental analysis .Molecular Structure Analysis
The molecular structure of “this compound” is confirmed using different spectroscopic methods including IR, 1 H NMR, 13 C NMR, and elemental analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” often involve the use of acyl chlorides and heterocyclic amine derivatives .Scientific Research Applications
Synthesis and Characterization
- 2-(4-Acetylbenzamido)thiophene-3-carboxamide and related derivatives have been synthesized for various applications, including anticancer and antimicrobial activities. The synthesized thiophenes serve as precursors for various hybrids and derivatives through reactions with different reagents, including chloroacetamide reagents, thiosemicarbazide, and more. Molecular structures are determined by methods like IR, 1H, and 13C NMR, and mass spectra. Some derivatives show good inhibitory activity against cell lines, especially those containing thiazolidinone ring or thiosemicarbazide moiety in their structures (Atta & Abdel‐Latif, 2021).
Antimicrobial and Docking Studies
- Thiophene derivatives have been synthesized and evaluated for antimicrobial activities, with some demonstrating effective inhibition against bacteria and fungi. Molecular docking studies are also conducted to explore the potential interactions of these compounds with various biological targets, indicating their possible use in drug development (Talupur, Satheesh, & Chandrasekhar, 2021).
Biological Activities and Molecular Interactions
- Various thiophene-2-carboxamide derivatives have been synthesized and evaluated for biological activities such as acetylcholinesterase inhibition, showing potential in therapeutic applications. For instance, some compounds exhibit potent inhibition against enzymes compared to reference drugs. Molecular docking studies are carried out to understand the interactions of these compounds with enzyme active sites, indicating their specificity and potential effectiveness (Kausar et al., 2021).
Antimycobacterial Properties
- Certain derivatives of thiophene-2-carboxamide have been synthesized and evaluated against Mycobacterium tuberculosis, showing significant activity. These studies suggest the potential of these compounds in the treatment of tuberculosis, with some compounds demonstrating better potency than existing drugs (Nallangi et al., 2014).
Synthesis and Crystallography
- The synthesis and crystal structures of various thiophene-2-carboxamide derivatives have been detailed, providing insights into their molecular geometry, which is crucial for understanding their reactivity and interactions with biological targets. These studies are fundamental in the development of new drugs and materials (Vasu et al., 2004).
Mechanism of Action
Target of Action
The primary target of 2-(4-Acetylbenzamido)thiophene-3-carboxamide is mitochondrial complex I . This complex is a part of the electron transport chain in mitochondria, which plays a crucial role in cellular respiration and energy production.
Mode of Action
This compound interacts with its target by inhibiting the activity of mitochondrial complex I . This inhibition disrupts the normal flow of electrons within the electron transport chain, leading to a decrease in the production of ATP, the primary energy currency of the cell .
Future Directions
Thiophene and its derivatives, including “2-(4-Acetylbenzamido)thiophene-3-carboxamide”, have attracted great interest in industry as well as academia due to their wide range of therapeutic properties . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity . Therefore, it seems to be a requirement to collect recent information in order to understand the current status of the thiophene nucleus in medicinal chemistry research .
Properties
IUPAC Name |
2-[(4-acetylbenzoyl)amino]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S/c1-8(17)9-2-4-10(5-3-9)13(19)16-14-11(12(15)18)6-7-20-14/h2-7H,1H3,(H2,15,18)(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKIQBNOVQXCNBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=CS2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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